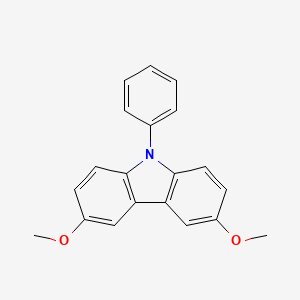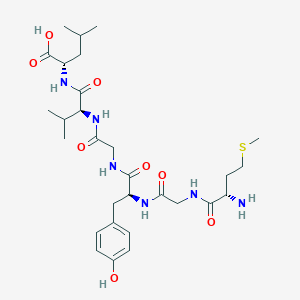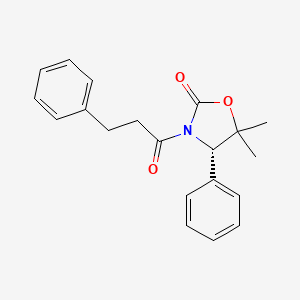![molecular formula C15H9NO B12552134 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile CAS No. 150508-73-9](/img/structure/B12552134.png)
4-[(4-Hydroxyphenyl)ethynyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Hydroxyphenyl)ethynyl]benzonitrile is an organic compound characterized by the presence of a hydroxyphenyl group and a benzonitrile moiety connected via an ethynyl linkage. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile typically involves the Sonogashira coupling reaction. This reaction is performed between 4-iodobenzonitrile and 4-ethynylphenol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as efficient recovery and recycling of catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(4-Hydroxyphenyl)ethynyl]benzonitrile is utilized in several scientific research domains:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the preparation of advanced materials and as a test compound for cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
4-Ethynylbenzonitrile: Lacks the hydroxyphenyl group, making it less versatile in hydrogen bonding studies.
4-Hydroxybenzonitrile: Lacks the ethynyl linkage, reducing its reactivity in cross-coupling reactions.
Uniqueness: 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile’s combination of a hydroxyphenyl group and an ethynyl linkage provides unique reactivity and interaction capabilities, making it a valuable compound in various research fields.
Propiedades
Número CAS |
150508-73-9 |
|---|---|
Fórmula molecular |
C15H9NO |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
4-[2-(4-hydroxyphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C15H9NO/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(17)10-8-13/h3-10,17H |
Clave InChI |
SFXWUCDQLZMNCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one](/img/structure/B12552059.png)




![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)

![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)


